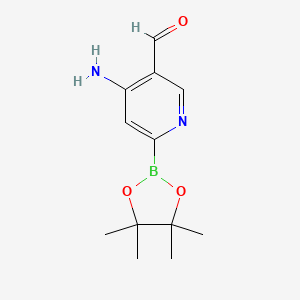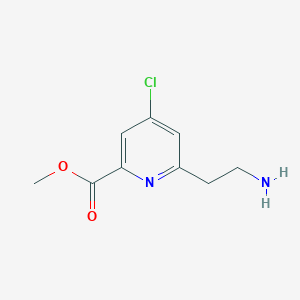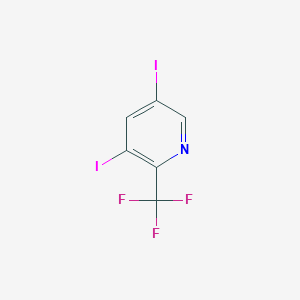
3,5-Diiodo-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine precursor. One common method is the iodination of 2-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diiodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the creation of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 3,5-Diiodo-2-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act as a building block for drugs that target specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atoms can participate in halogen bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Diiodo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3,5-Diiodo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the iodine atoms and the trifluoromethyl group on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other halogenated pyridine derivatives.
Eigenschaften
Molekularformel |
C6H2F3I2N |
|---|---|
Molekulargewicht |
398.89 g/mol |
IUPAC-Name |
3,5-diiodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)5-4(11)1-3(10)2-12-5/h1-2H |
InChI-Schlüssel |
WECWOQXBEQEZNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1I)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
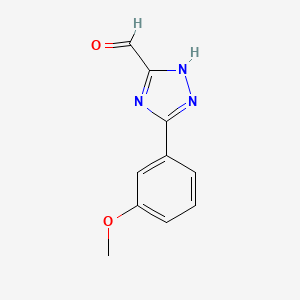


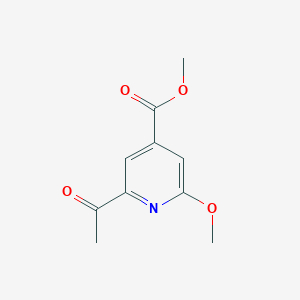

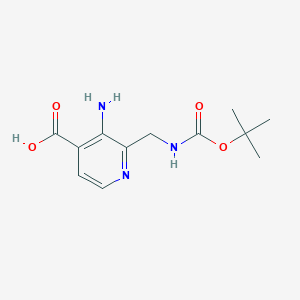
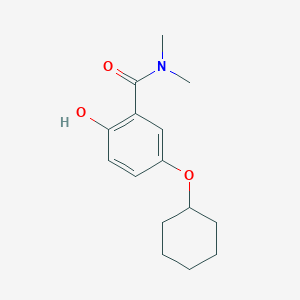
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
